molecular formula C12H14Cl2N2 B15337925 2-Amino-7-chloro-3-ethyl-8-methylquinoline hydrochloride CAS No. 1170279-53-4

2-Amino-7-chloro-3-ethyl-8-methylquinoline hydrochloride

Cat. No.: B15337925
CAS No.: 1170279-53-4
M. Wt: 257.16 g/mol
InChI Key: OREQHKDUOFZNJG-UHFFFAOYSA-N
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Description

2-Amino-7-chloro-3-ethyl-8-methylquinoline hydrochloride is a chemical compound with the molecular formula C12H14Cl2N2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7-chloro-3-ethyl-8-methylquinoline hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-chloroquinoline and ethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like ethanol or methanol. The temperature is maintained at a moderate level to facilitate the reaction.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction rate and yield.

    Purification: The product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-chloro-3-ethyl-8-methylquinoline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used oxidizing agents.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution Reagents: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used for substitution reactions.

Major Products

The major products formed from these reactions include various quinoline derivatives, which can be further modified for specific applications in pharmaceuticals and materials science.

Scientific Research Applications

2-Amino-7-chloro-3-ethyl-8-methylquinoline hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-7-chloro-3-ethyl-8-methylquinoline hydrochloride involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoquinoline: A simpler analogue with similar chemical properties but lacking the chloro, ethyl, and methyl substituents.

    7-Chloroquinoline: Similar structure but without the amino, ethyl, and methyl groups.

    8-Methylquinoline: Lacks the amino and chloro groups but shares the methyl substitution.

Uniqueness

2-Amino-7-chloro-3-ethyl-8-methylquinoline hydrochloride is unique due to the combination of its substituents, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

CAS No.

1170279-53-4

Molecular Formula

C12H14Cl2N2

Molecular Weight

257.16 g/mol

IUPAC Name

7-chloro-3-ethyl-8-methylquinolin-2-amine;hydrochloride

InChI

InChI=1S/C12H13ClN2.ClH/c1-3-8-6-9-4-5-10(13)7(2)11(9)15-12(8)14;/h4-6H,3H2,1-2H3,(H2,14,15);1H

InChI Key

OREQHKDUOFZNJG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C2C(=C(C=CC2=C1)Cl)C)N.Cl

Origin of Product

United States

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